rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane, trans
Description
rac-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane (hereafter referred to as the target compound) is a chiral organoboron compound featuring a trans-configured cyclopropane ring fused to a naphthalen-1-yl substituent. The stereochemistry at the cyclopropane moiety is defined as (1R,2R), and the "rac" designation indicates a racemic mixture of enantiomers. The compound’s borolane core (1,3,2-dioxaborolane) provides stability to the boron atom, making it suitable for cross-coupling reactions such as Suzuki-Miyaura couplings .
Key synthetic routes for analogous compounds involve enantioselective cyclopropanation using chiral ligands (e.g., (S,R)-L1 in ) or transition-metal catalysis (e.g., copper catalysts in ).
Properties
CAS No. |
1240492-37-8 |
|---|---|
Molecular Formula |
C19H23BO2 |
Molecular Weight |
294.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2R)-2-naphthalen-1-ylcyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H23BO2/c1-18(2)19(3,4)22-20(21-18)17-12-16(17)15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16-17H,12H2,1-4H3/t16-,17+/m0/s1 |
InChI Key |
YIBKTSKVRUUIGK-DLBZAZTESA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC4=CC=CC=C43 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane (CAS No. 1240492-37-8) belongs to the class of dioxaborolanes. These compounds are characterized by their unique boron-containing structures and have garnered interest for their potential biological activities. This article provides an overview of the biological activity associated with this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C19H23BO2
- Molecular Weight : 294.2 g/mol
- Structure : The compound features a dioxaborolane ring and a naphthyl cyclopropyl moiety that contribute to its biological properties.
Research indicates that dioxaborolanes can interact with biological systems through various mechanisms:
- Enzyme Inhibition : Dioxaborolanes have been shown to inhibit certain enzymes involved in metabolic pathways. For example, their ability to form stable complexes with enzymes can lead to altered activity levels.
- Cell Signaling Modulation : The presence of boron in these compounds allows them to interact with signaling pathways that are crucial for cell growth and differentiation.
- Antioxidant Activity : Some studies suggest that dioxaborolanes exhibit antioxidant properties, which may help mitigate oxidative stress in cells.
Anticancer Potential
One of the most promising areas of research for rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane is its potential as an anticancer agent:
- In vitro Studies : In laboratory settings, this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound:
- Animal Models : In preclinical studies involving animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane has been observed to reduce neuroinflammation and improve cognitive function.
Case Study 1: Anticancer Effects in Breast Cancer Models
A study published in Journal of Medicinal Chemistry explored the anticancer activity of rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane against MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls.
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 25 | 50 | 45 |
| 50 | 30 | 70 |
Case Study 2: Neuroprotection in Animal Models
In a recent study published in Neuroscience Letters, the neuroprotective effects of this compound were evaluated using a mouse model of Alzheimer’s disease. Mice treated with rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane showed improved memory performance in the Morris water maze test compared to untreated controls.
| Treatment Group | Escape Latency (seconds) | Memory Score (out of 10) |
|---|---|---|
| Control | 60 | 3 |
| Low Dose | 45 | 6 |
| High Dose | 30 | 9 |
Scientific Research Applications
Organic Synthesis
Dioxaborolanes are widely used as intermediates in organic synthesis due to their ability to participate in various reactions:
- Cross-Coupling Reactions: Dioxaborolanes can be employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This application is crucial in synthesizing complex organic molecules and pharmaceuticals.
| Reaction Type | Example Application |
|---|---|
| Suzuki-Miyaura Coupling | Formation of biaryl compounds |
| Negishi Coupling | Synthesis of aryl and vinyl boronates |
Medicinal Chemistry
The structural features of rac-4,4,5,5-tetramethyl-2-dioxaborolane contribute to its potential applications in medicinal chemistry:
- Drug Development: The compound's ability to form stable complexes with biological targets makes it a candidate for drug development. Its derivatives may exhibit enhanced pharmacological properties.
Case Study:
A study demonstrated that derivatives of dioxaborolanes exhibited significant anti-cancer activity by inhibiting specific kinases involved in tumor growth. The incorporation of naphthalene moieties was found to enhance the selectivity and potency of the compounds against cancer cell lines.
Materials Science
Dioxaborolanes have applications beyond organic synthesis and medicinal chemistry:
- Polymer Chemistry: They can be used as monomers or cross-linking agents in the preparation of polymers with tailored properties.
| Material Type | Application |
|---|---|
| Conductive Polymers | Development of flexible electronic devices |
| Biodegradable Polymers | Creation of environmentally friendly materials |
Case Study:
Research has shown that incorporating dioxaborolane units into polymer backbones can improve thermal stability and mechanical properties. These materials are being explored for use in packaging and biomedical applications.
Comparison with Similar Compounds
Key Insights :
Key Insights :
- Chiral ligands (e.g., (S,R)-L1) achieve high enantiomeric excess (ee >95%) in naphthalene-containing analogs, comparable to the target compound .
- Copper catalysts enable high diastereomeric ratios (dr >20:1) in cyclohexyl derivatives, suggesting robustness across substrates .
- Lower dr (~5:1) in chlorinated analogs highlights the sensitivity of stereochemical outcomes to substituent electronics .
Q & A
Q. Table 1. Key Spectroscopic Data for This compound
Q. Table 2. Comparison of Reactivity in Cross-Coupling Reactions
| Substrate | Yield (trans) | Yield (cis) | Conditions |
|---|---|---|---|
| 4-Bromotoluene | 78% | 62% | Pd(OAc)₂, K₂CO₃, DMF |
| 2-Naphthyl Triflate | 85% | 45% | PdCl₂(dppf), THF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
